molecular formula C11H16FN3O B7025326 1-(2-Aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea

1-(2-Aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea

Cat. No.: B7025326
M. Wt: 225.26 g/mol
InChI Key: FTVJWXCATKYMOI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both amino and fluoro groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea typically involves the reaction of 3-fluoro-5-methylphenyl isocyanate with 2-aminoethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in various substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-3-phenyl-1-methylurea: Lacks the fluoro and methyl groups, which might result in different biological activity.

    1-(2-Aminoethyl)-3-(3-chloro-5-methylphenyl)-1-methylurea: Contains a chloro group instead of a fluoro group, potentially altering its reactivity and applications.

    1-(2-Aminoethyl)-3-(3-fluoro-5-ethylphenyl)-1-methylurea: Has an ethyl group instead of a methyl group, which could affect its chemical properties.

Uniqueness

The presence of both the fluoro and methyl groups in 1-(2-Aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(2-aminoethyl)-3-(3-fluoro-5-methylphenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-8-5-9(12)7-10(6-8)14-11(16)15(2)4-3-13/h5-7H,3-4,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVJWXCATKYMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(=O)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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